Home > Products > Screening Compounds P115275 > Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate
Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate - 1415564-49-6

Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate

Catalog Number: EVT-1669833
CAS Number: 1415564-49-6
Molecular Formula: C9H17NO3
Molecular Weight: 187.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Poly(4‐but‐3‐en‐1‐ynyl‐1‐methylpiperidin‐4‐ol)

    Compound Description: Poly(4‐but‐3‐en‐1‐ynyl‐1‐methylpiperidin‐4‐ol), also represented as poly{1-[2-(4-hydroxy-1-methyl-4-piperidyl)ethynyl]ethylene}, is a polymer investigated for its conformational behavior in aqueous and aqueous-salt solutions. The polymer exhibits a lower critical solution temperature (LCST) in aqueous solutions.

1-[2-(4-Benzyl-4-hydroxypiperidin-1-yl)ethyl]-3-(2-methylquinolin-4-yl)urea Sulfate Salt (Palosuran, ACT-058362)

    Compound Description: Palosuran is a potent and selective antagonist of the human urotensin receptor (UT receptor). It demonstrates therapeutic potential by preventing the no-reflow phenomenon following renal artery clamping in rats without affecting blood pressure.

N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103)

    Compound Description: ACP-103 acts as a potent inverse agonist of the 5-hydroxytryptamine2A (5-HT2A) receptor. It exhibits promising antipsychotic-like efficacy in animal models.

4-Hydroxy-4-methyl-piperidine-1-carboxylic acid (4-methoxy-7-morpholin-4-yl-benzothiazol-2-yl)-amide

    Compound Description: This compound exhibits potential therapeutic benefits for neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It also demonstrates potential in treating respiratory deficiencies, pain, and drug addiction.

1-[(2-chloro-4-methyl)phenyl]-4-methoxypiperidin-4-yl (Ctmp)

    Compound Description: The Ctmp group is utilized as a protecting group for the 2′-hydroxy function in solid-phase synthesis of oligoribonucleotides.

Overview

Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of both a hydroxyl and an ester functional group, making it versatile in various chemical reactions. The compound is often studied for its potential applications in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents.

Source

This compound can be synthesized through the reaction of 4-hydroxy-1-methylpiperidine with methyl bromoacetate. The reaction typically requires a basic environment to facilitate nucleophilic substitution, resulting in the formation of methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate.

Classification

Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate falls under the category of organic compounds, specifically as an ester due to the presence of the acetate group. It is also classified as a piperidine derivative due to its structural framework that includes a piperidine ring.

Synthesis Analysis

Methods

The synthesis of methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate typically involves two main steps:

  1. Formation of 4-Hydroxy-1-methylpiperidine: This precursor can be obtained through various synthetic routes, often involving the alkylation of piperidine derivatives.
  2. Nucleophilic Substitution Reaction: The key step involves reacting 4-hydroxy-1-methylpiperidine with methyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. This reaction leads to the substitution of the bromo group by the hydroxyl group, forming the desired ester.

Technical Details

The reaction conditions are critical for optimizing yield and purity. Typically, this reaction is carried out under reflux conditions with careful monitoring to prevent side reactions. The use of solvents like dimethylformamide or acetonitrile can enhance solubility and reactivity.

Molecular Structure Analysis

Structure

The molecular structure of methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate consists of:

  • A piperidine ring (six-membered ring containing nitrogen).
  • A hydroxyl group (-OH) attached to the fourth carbon of the piperidine.
  • An acetate group (-COOCH3) attached to the second carbon.

Data

The compound has a molecular formula of C12H17NO3C_{12}H_{17}NO_3 and a molecular weight of approximately 225.27 g/mol. Its structural representation highlights both functional groups and their spatial orientation, which is crucial for understanding its reactivity and interactions with biological targets.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate can undergo several chemical transformations:

  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
  • Reduction: The ester group can be reduced to yield alcohols.
  • Substitution: The hydroxyl group can participate in further substitution reactions, leading to ethers or other esters.

Technical Details

Common reagents for these reactions include:

  • Oxidation: Potassium permanganate or chromium trioxide under acidic conditions.
  • Reduction: Lithium aluminum hydride or sodium borohydride.
  • Substitution: Alkyl halides or acyl chlorides in basic conditions .
Mechanism of Action

The mechanism by which methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate exerts its effects involves its interaction with various biological targets. For instance, it has been implicated in:

  • Modulating cell signaling pathways.
  • Acting as a precursor for kinase inhibitors that target specific enzymes involved in cancer progression.

These interactions often involve binding to active sites on enzymes, altering their activity, and subsequently influencing cellular processes such as proliferation and apoptosis.

Physical and Chemical Properties Analysis

Physical Properties

  • Boiling Point: Approximately 277.3 °C (predicted).
  • Density: Approximately 1.098 g/cm³ (predicted).

Chemical Properties

The compound has a pKa value around 13.59, indicating it is relatively basic due to the presence of the nitrogen atom in the piperidine ring . This basicity influences its reactivity in various chemical environments.

Applications

Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate has several scientific applications:

  1. Medicinal Chemistry: It serves as a building block for synthesizing kinase inhibitors, which are important in cancer therapy.
  2. Biochemical Research: It is used in studies exploring enzyme interactions and cellular signaling pathways.
  3. Pharmaceutical Development: The compound's unique structure allows it to be modified into various derivatives that may exhibit enhanced biological activity or specificity toward certain targets .
Synthetic Methodologies and Optimization for Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate

N-Methylation Strategies for Piperidine Derivatives

The introduction of the N-methyl group onto the piperidine nitrogen is a pivotal step in synthesizing Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate. Two principal methodologies dominate:

  • Direct Alkylation: This involves reacting the secondary amine (piperidine precursor) with methylating agents. Common reagents include:
  • [¹¹C]Methyl Triflate/Iodide: Critical for carbon-11 radiolabeling (see Section 1.4). [¹¹C]Methyl triflate ([¹¹C]CH₃OTf) or [¹¹C]CH₃I reacts efficiently with the secondary amine of desmethyl precursors (e.g., Methyl 2-(4-hydroxypiperidin-4-yl)acetate) in polar aprotic solvents like dimethylformamide (DMF), acetonitrile, or acetone. Reactions typically occur at room temperature or slightly elevated (40-80°C) within 2-5 minutes, achieving high radiochemical yields (often 40-60% decay-corrected) and excellent radiochemical purity (>98%) [1] [4] [6].
  • Non-Radioactive Methyl Iodide/Triflate: Used for non-radioactive synthesis or cold standard preparation. Conditions mirror radiolabeling but use stable CH₃I or CH₃OTf.
  • Dimethyl Sulfate/Carbonate: Applicable for large-scale non-radioactive synthesis, though requires careful handling due to toxicity.
  • Reductive Amination: This two-step method offers an alternative pathway, particularly useful if aldehydes are readily available intermediates.
  • The piperidine amine is condensed with formaldehyde (HCHO) to form an iminium ion intermediate.
  • This intermediate is subsequently reduced using agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the N-methylated product [3] [9].
  • While flexible, reductive amination is generally less suitable for rapid carbon-11 labeling due to the extra reduction step and potential for side reactions compared to direct alkylation.

Table 1: Comparison of N-Methylation Strategies for Piperidine Derivatives

MethodKey ReagentsSolventTemp/TimeYield RangePrimary ApplicationAdvantages/Disadvantages
Direct Alkylation[¹¹C]CH₃OTf, [¹¹C]CH₃IDMF, MeCN, AcetoneRT-80°C / 2-5 min40-60% (RCY)Radiolabeling (Carbon-11)Adv: Fast, high yield/purity. Dis: Requires precursor, specialized setup.
Direct AlkylationCH₃I, CH₃OTf, (CH₃O)₂SO₂DMF, THF, DCMRT-Reflux / 1-24 h60-90%Non-radioactive synthesisAdv: Straightforward. Dis: Toxicity concerns (some reagents).
Reductive AminationHCHO + NaBH₃CN / NaBH(OAc)₃MeOH, DCM, THFRT / 1-12 h50-85%Non-radioactive synthesis, flexibilityAdv: Broad scope, tolerates some fct groups. Dis: Slower, extra step, potential over-alkylation.

Esterification Protocols for Acetate Functionalization

The installation of the methyl ester group onto the acetic acid side chain attached to the piperidine C-4 position employs classic esterification strategies. Key approaches include:

  • Fischer Esterification:
  • The carboxylic acid precursor (2-(4-hydroxy-1-methylpiperidin-4-yl)acetic acid) is refluxed with a large excess of anhydrous methanol in the presence of a catalytic acid (commonly concentrated H₂SO₄, HCl gas, or p-toluenesulfonic acid).
  • This method is robust and suitable for large-scale synthesis but requires prolonged reaction times (several hours to overnight) and high temperatures (60-80°C). Removal of the water byproduct (e.g., using Dean-Stark apparatus or molecular sieves) drives the equilibrium towards ester formation [7] [10].
  • Activated Reagent-Mediated Esterification:
  • For milder conditions or acid-sensitive substrates, coupling reagents are preferred. The carboxylic acid is activated using reagents like carbonyldiimidazole (CDI), dicyclohexylcarbodiimide (DCC), or ethyl chloroformate, followed by reaction with methanol.
  • In situ activation using thionyl chloride (SOCl₂) to generate the acid chloride, followed by quenching with methanol, is also highly efficient. This method proceeds rapidly at lower temperatures (0°C to RT) [10].
  • Alternatively, direct reaction with methyl chloroformate in the presence of a base (e.g., triethylamine, pyridine) can yield the ester, though this may be less atom-economical.
  • Transesterification:
  • If higher esters are initially formed (e.g., ethyl ester for purification reasons), conversion to the methyl ester can be achieved via base-catalyzed (e.g., NaOMe) transesterification in methanol. This method is less common for direct synthesis but useful for specific intermediates.

Table 2: Esterification Methods for Acetate Functionalization

MethodKey Reagents/ConditionsTemp/TimeYield RangeAdvantages/Disadvantages
Fischer EsterificationMeOH, H₂SO₄ (cat.), reflux60-80°C / 4-24 h70-90%Adv: Simple, cheap reagents. Dis: Harsh conditions, equilibrium, water sensitive.
Acid Chloride + MeOH1. (COCl)₂ or SOCl₂; 2. MeOH (w/ base)0°C-RT / 1-3 h80-95%Adv: High yield, fast, reliable. Dis: Uses corrosive reagents (SOCl₂, (COCl)₂).
Coupling Reagent + MeOHDCC/DMAP, EDCI/HOBt, CDI + MeOHRT / 4-24 h75-95%Adv: Milder conditions. Dis: More expensive, purification can be harder (urea byproducts).
Methyl Chloroformate + BaseClCO₂Me, Base (TEA, Py)0°C-RT / 1-6 h60-85%Adv: Fast. Dis: Less atom-economical, potential over-reaction.
TransesterificationHigher ester + NaOMe / MeOHRT-Reflux / 1-12 h50-90%Adv: Useful for specific precursors. Dis: Extra step, requires initial ester.

Solvent and Catalytic Systems in Mannich Condensation Reactions

The core 4-hydroxy-piperidine scaffold with its C-4 acetic acid substituent is often constructed via a Mannich reaction or its variants (e.g., Robinson-Schöpf reaction for tropinone-like structures, relevant to piperidines). The classic Mannich reaction involves the condensation of a primary or secondary amine, formaldehyde (or other aldehydes), and a carbonyl compound possessing an active methylene group (e.g., a β-ketoester, malonate, or in this context, likely a dialkyl acetonedicarboxylate or glycine derivative).

  • Solvent Systems:
  • Protic Solvents (Methanol, Ethanol, Water): Commonly used due to good solubility of reactants (amines, formaldehyde sources like formalin, carbonyl compounds). Water is particularly favored for simple Mannich reactions ("Mannich bases") due to cost and safety, though reaction rates might be slower. Methanol/ethanol offer a balance of solubility and moderate reaction rates.
  • Aprotic Solvents (THF, Dioxane, DMF, DCM): Employed for less polar substrates or when tighter control over reaction conditions is needed. DMF/DMSO can facilitate higher temperatures and solubilize diverse reactants. Dichloromethane is suitable for reactions using pre-formed iminium ions or Lewis acid catalysis [4] [5] [8].
  • Solvent-Free Conditions: Increasingly explored for green chemistry benefits, utilizing grinding (mechanochemistry) or neat reaction mixtures at elevated temperatures. Catalysts are crucial here.
  • Catalytic Systems:
  • Brønsted Acids (HCl, H₂SO₄, p-TSA): Catalyze the formation of the electrophilic iminium ion from the amine and aldehyde, facilitating attack by the enol/enolate form of the carbonyl component. Acidic resins (e.g., Amberlyst-15) offer heterogeneous alternatives.
  • Lewis Acids (ZnCl₂, MgSO₄, AlCl₃, BF₃·OEt₂, BiCl₃, ZrOCl₂): Coordinate with carbonyl oxygens, activating the carbonyl component towards nucleophilic attack or stabilizing intermediates. They often enable milder conditions and improved selectivity. For example, ZrOCl₂·8H₂O effectively catalyzes Mannich-type reactions under solvent-free conditions [5] [8].
  • Organocatalysts: Proline derivatives and other chiral amines enable enantioselective Mannich reactions, which could be relevant for synthesizing chiral variants. Bifunctional catalysts like those based on 3-pyrrolidinecarboxylic acid are known for excellent stereocontrol [5].
  • Heterogeneous Catalysts: Supported catalysts (e.g., silica-supported acids, immobilized Lewis acids) facilitate easier recovery and reuse, aligning with green chemistry principles.

For synthesizing the 4-hydroxy-4-(carboxymethyl)piperidine core, a likely route involves a Mannich-type condensation of ammonia (or a protected primary amine like benzylamine), formaldehyde, and a suitably protected acetoacetate derivative (e.g., ethyl acetoacetate) followed by decarboxylation and reduction/modification steps. Alternatively, a double Mannich reaction on a β-dicarbonyl compound like acetonedicarboxylate with formaldehyde and an amine precursor could directly yield a diester that is hydrolyzed/decarboxylated to the target acetic acid derivative.

Radiolabeling Techniques for Carbon-11 Isotopic Incorporation

Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate is structurally analogous to validated AChE PET tracers ([¹¹C]MP4A, [¹¹C]PMP). Its radiolabeling with carbon-11 (t₁/₂ = 20.4 min) focuses exclusively on introducing the ¹¹C-methyl group onto the piperidine nitrogen, mirroring established procedures for those tracers [1] [6] [10].

  • Precursor: The essential precursor is the secondary amine: Methyl 2-(4-hydroxypiperidin-4-yl)acetate (or its hydrochloride salt). This must be synthesized and purified in advance. Handling as the HCl salt minimizes volatility and oxidation.
  • Radiolabeling Agent: [¹¹C]Methyl triflate ([¹¹C]CH₃OTf) is overwhelmingly preferred over [¹¹C]CH₃I due to its superior reactivity as an electrophile, leading to faster reaction times and higher yields with secondary amines. It is produced online by passing [¹¹C]CH₃I through a silver triflate column at ~200°C.
  • Reaction Conditions:
  • Solvent: Anhydrous dimethylformamide (DMF) or acetone (200-400 μL).
  • Precursor: Typically 0.5-2 mg of Methyl 2-(4-hydroxypiperidin-4-yl)acetate hydrochloride dissolved in the solvent.
  • Reaction: Gaseous [¹¹C]CH₃OTf is bubbled through the precursor solution at room temperature or slightly elevated temperature (40-70°C) for 2-5 minutes.
  • Quenching: The reaction is often quenched by adding a small amount of buffer or water.
  • Purification:
  • The crude mixture is typically purified using semi-preparative reversed-phase high-performance liquid chromatography (RP-HPLC). Common columns are C18. The mobile phase is often a mixture of aqueous buffer (e.g., phosphate, acetate) and acetonitrile or ethanol.
  • The fraction containing the desired [¹¹C]Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate is collected, concentrated (often via solid-phase extraction or rotary evaporation under vacuum), and formulated in sterile saline or phosphate-buffered saline, optionally with a small amount of ethanol (<10%), for intravenous injection.
  • Quality Control:
  • Radiochemical Purity (RCP): Analyzed by analytical HPLC (system similar to preparative but smaller column). Must be >95% (typically >99%).
  • Chemical Purity: Assessed by UV detection on the analytical HPLC, checking for the cold precursor or other impurities. Limits are set per pharmacopeia (e.g., USP <823>).
  • Specific Activity (SA): Measured by comparing the radioactivity concentration (determined by dose calibrator) to the mass concentration (determined by UV-HPLC calibration curve). SA at end-of-synthesis (EOS) typically ranges from 37 GBq/μmol (1 Ci/μmol) to >74 GBq/μmol (2 Ci/μmol) [1] [4] [6].
  • Other Tests: Sterile filtration integrity, pH, residual solvents (DMF), sterility, and apyrogenicity (tested retrospectively).
  • Automation: The entire synthesis (trapping of [¹¹C]CO₂, production of [¹¹C]CH₃I, conversion to [¹¹C]CH₃OTf, reaction, HPLC purification, formulation) is performed using automated synthesis modules within lead-shielded hot cells to minimize radiation exposure and ensure reproducibility.

Table 3: Radiolabeling Parameters for [¹¹C]Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate

ParameterTypical Conditions/ValuesCritical Factors
PrecursorMethyl 2-(4-hydroxypiperidin-4-yl)acetate HCl (0.5-2 mg)Purity, stability (use as HCl salt), concentration
Radiolabeling Agent[¹¹C]Methyl triflate ([¹¹C]CH₃OTf)Produced from [¹¹C]CH₃I + AgOTf column (~200°C)
SolventAnhydrous DMF or Acetone (200-400 µL)Strict anhydrous conditions essential
Reaction Temp/TimeRoom Temperature - 70°C / 2-5 minHigher T speeds reaction but may increase impurities
PurificationSemi-prep RP-HPLC (C18 column; e.g., H₂O/EtOH or buffer/CH₃CN)Mobile phase pH, column selection critical for separation
Radiochemical Yield (RCY)40-60% (decay-corrected, EOS)Depends on [¹¹C]CO₂ yield, precursor quality, reaction efficiency
Radiochemical Purity>99%Essential for specific binding in vivo
Specific Activity (EOS)37-111 GBq/µmol (1-3 Ci/µmol)Impacts receptor occupancy; high SA needed for tracer doses
FormulationSterile Saline or Phosphate Buffer (± <10% EtOH)Physiological compatibility
Total Synthesis Time25-40 min (from EOB)Critical due to short half-life (20.4 min) of ¹¹C

Properties

CAS Number

1415564-49-6

Product Name

Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate

IUPAC Name

methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

InChI

InChI=1S/C9H17NO3/c1-10-5-3-9(12,4-6-10)7-8(11)13-2/h12H,3-7H2,1-2H3

InChI Key

PKDFBEDCTHBGNG-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)(CC(=O)OC)O

Canonical SMILES

CN1CCC(CC1)(CC(=O)OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.